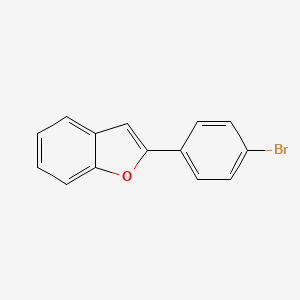

2-(4-Bromophenyl)benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of a bromine atom at the 4-position of the phenyl ring attached to the benzofuran core makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)benzofuran typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromobenzofuran and 4-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3. The reaction is usually carried out in an organic solvent like ethanol or a mixture of ethanol and water under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction Reactions: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

- Substituted benzofuran derivatives

- Benzofuran-2,3-dione

- Dihydrobenzofuran derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)benzofuran varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

2-Phenylbenzofuran: Lacks the bromine substituent, leading to different chemical reactivity and biological activity.

4-Bromo-2-phenylbenzofuran: Similar structure but with the bromine atom at a different position, affecting its chemical properties and applications.

Uniqueness: The presence of the bromine atom at the 4-position of the phenyl ring in 2-(4-Bromophenyl)benzofuran imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(4-Bromophenyl)benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and analgesic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, characterized by a fused benzene and furan ring system. The presence of a bromine atom at the para position of the phenyl group enhances its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzofuran derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) Values :

- Compounds with similar structures exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, MIC values for certain benzofuran derivatives ranged from 0.78 μg/mL to 6.25 μg/mL against various Gram-positive and Gram-negative bacteria .

- A specific derivative demonstrated an MIC of 250 µg/mL against Salmonella typhimurium and other tested microorganisms .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Salmonella typhimurium | 250 |

| Benzofuran Derivative A | E. coli | 3.12 |

| Benzofuran Derivative B | S. aureus | 0.78 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied, revealing promising results against various cancer cell lines.

- In vitro Studies :

- A study highlighted that a benzofuran derivative inhibited lung adenocarcinoma cells (A549) by targeting the AKT signaling pathway, leading to significant reductions in cell viability .

- Another compound showed IC50 values comparable to established chemotherapeutics like Cisplatin, indicating strong antiproliferative effects in HCT116 colon carcinoma cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | A549 | 16.4 |

| Benzofuran Derivative B | HCT116 | 2.5 |

| Benzofuran Derivative C | HCT116 p53-null | 3.1 |

Analgesic Activity

Research on the analgesic effects of benzofuran derivatives has shown significant promise.

- Case Study :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The presence of electron-withdrawing groups enhances the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Mechanism : The inhibition of key signaling pathways (e.g., AKT) leads to reduced proliferation and increased apoptosis in cancer cells.

- Analgesic Mechanism : The antinociceptive effects are mediated through central nervous system pathways without significant influence from traditional opioid mechanisms.

Properties

CAS No. |

69976-39-2 |

|---|---|

Molecular Formula |

C14H9BrO |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H9BrO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |

InChI Key |

OKLLCXQQBVCIPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.